Cassipourine

Übersicht

Beschreibung

Cassipourine is a natural product found in Cassipourea gummiflua with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Analysis :

- Cassipourine, a ditertiary base, undergoes various chemical reactions, such as giving pyrrolo[1,2-a]pyrrolidine through zinc-dust distillation and pyrrolizidine by desulphurisation with Raney nickel. Oxidation reactions yield di-N-oxide and pyrrolizidine disulphonic acid N-oxide. These reactions and structures have been analyzed using X-ray analysis (Cooks, Warren & Williams, 1967).

Medicinal Resources in Africa :

- Cassipourea species, including Cassipourea malosana, C. gummiflua, C. euryoides, and C. celastroides, are explored for developing new medicinal resources. These species contain sulfur compounds and various alkaloids like pyrrolidine and pyrrolizidine, which possess 1,2-dithiolane rings and bisdisulphide bridge systems (Kato et al., 1989).

Skin Lightening Properties :

- Cassipourea congoensis, used in African countries for skin lightening, contains compounds like cycloartane triterpenoids and others that inhibit melanin production, thus validating its ethnomedicinal use (Takou et al., 2019).

Cytotoxic Activities in Medical Research :

- Cassipourea madagascariensis has been studied for its potential in cancer treatment. Compounds like cassipourol and cassipouryl acetate, isolated from this plant, showed moderate cytotoxic activity against the A2780 human ovarian cancer cell line (Chaturvedula et al., 2006).

Skin Lightening and Tyrosinase Inhibition :

- Extracts from Cassipourea flanaganii, used as a skin lightening agent, were studied for tyrosinase inhibitory activity and the ability to inhibit melanin production. Compounds like ent-atis-16-en-19-al and others showed promising results in reducing melanin content and inhibiting tyrosinase without significant cytotoxicity (Langat et al., 2020).

Eigenschaften

IUPAC Name |

(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZPQMCIGXENBY-LHEWDLALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Cassipourine and where is it found?

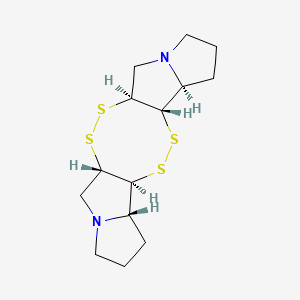

A1: this compound is a naturally occurring alkaloid found in plants belonging to the genus Cassipourea, which is part of the Rhizophoraceae family. Its structure consists of two pyrrolizidine rings linked by two disulfide bridges. [, , ] This unique structure was confirmed through X-ray crystallography. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound is represented by the molecular formula C14H22N2S4. [] Although the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the formula to be approximately 346.58 g/mol.

Q3: What interesting chemical transformations does this compound undergo?

A3: this compound exhibits intriguing reactivity. Zinc-dust distillation converts it to pyrrolo[1,2-a]pyrrolidine, demonstrating the removal of sulfur and rearrangement of the ring system. [] Desulfurization using Raney nickel produces pyrrolizidine, indicating a complete removal of the disulfide bridges. [] Oxidation pathways are also possible. Treatment with hydrogen peroxide yields the corresponding di-N-oxide, while concentrated nitric acid leads to the formation of pyrrolizidine disulfonic acid N-oxide. []

Q4: Are there any efforts towards synthesizing this compound in the lab?

A5: Yes, there have been attempts to synthesize this compound. One research paper specifically mentions exploring synthetic routes for this alkaloid. [] The development of synthetic methods is crucial for further studies on its properties and potential applications, especially if natural sources prove limited.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.